molecular formula C22H26N4O4S B8747603 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester

Cat. No. B8747603
M. Wt: 442.5 g/mol
InChI Key: HIYKHLLLVOSDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

tert-butyl 4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H26N4O4S/c1-22(2,3)30-21(27)25-14-12-24(13-15-25)19-16-26(20-18(19)10-7-11-23-20)31(28,29)17-8-5-4-6-9-17/h4-11,16H,12-15H2,1-3H3

InChI Key

HIYKHLLLVOSDQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 150 mL sealed tube was placed 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl formate (1.5 g, 4.97 mmol). To this was added tert-butyl piperazine-1-carboxylate (9.24 g, 49.68 mmol). Addition of p-toluenesulfonic acid (171 mg, 0.99 mmol) was next. To the mixture was added toluene (70 mL). After nitrogen bubbled, the resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 120° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved in 300 mL of ethyl acetate. The resulting mixture was washed 2 times with 150 mL of brine. The mixture was dried over Na2SO4. The residue was purified by eluting through a column with a 1:2 ethyl acetate/petroleum ether solvent system. This resulted in 420 mg (18%) of tert-butyl 4-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
9.24 g
Type
reactant
Reaction Step Two
Quantity
171 mg
Type
reactant
Reaction Step Three

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